Sabutoclax - 1228108-65-3

Sabutoclax

Catalog Number: EVT-281132
CAS Number: 1228108-65-3
Molecular Formula: C42H40N2O8
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sabutoclax (BI-97C1), also known as SP-2577, is a pan-active antagonist of the B-cell lymphoma 2 (BCL-2) protein family []. It acts as an inhibitor of six anti-apoptotic BCL-2 family proteins: BCL-2, BCL-XL, BCL-w, MCL-1, BFL-1, and BCL2A1 [, ]. These proteins play a crucial role in regulating apoptosis, a programmed cell death process that is often dysregulated in cancer cells, leading to their uncontrolled growth and survival. By inhibiting these proteins, Sabutoclax promotes apoptosis in cancer cells and inhibits tumor growth [, , , ]. This makes it a promising candidate for the development of new cancer therapies.

Molecular Structure Analysis

The molecular structure of Sabutoclax has been investigated using techniques like NMR spectroscopy and molecular docking [, ]. This information helps understand its binding interactions with BCL-2 family proteins and design more potent and selective inhibitors.

Mechanism of Action

Sabutoclax exerts its anti-cancer effects primarily by mimicking the action of BH3-only proteins, thereby antagonizing the function of anti-apoptotic BCL-2 family members [, ]. This interaction disrupts the balance between pro- and anti-apoptotic proteins within the cell. Consequently, pro-apoptotic proteins like BAX and BAK are released, leading to the permeabilization of the mitochondrial outer membrane. This process releases cytochrome c, triggering the caspase cascade and ultimately culminating in apoptosis []. Besides its primary mechanism, Sabutoclax has demonstrated additional effects on cancer cells. Studies have shown that it can induce mitochondrial fragmentation, potentially impacting mitochondrial function [, ]. This fragmentation has been observed to occur upstream of or independently of the classical apoptotic pathway. Moreover, Sabutoclax has been linked to the suppression of CXCL12 expression in certain cancer cell lines []. CXCL12 plays a role in tumor cell proliferation and survival through the CXCL12/CXCR4 signaling axis. The exact mechanism by which Sabutoclax downregulates CXCL12 remains to be fully elucidated.

Applications
  • Overcoming drug resistance in leukemia: Sabutoclax has demonstrated the ability to sensitize drug-resistant leukemia stem cells to tyrosine kinase inhibitor therapy, particularly in chronic myeloid leukemia (CML) [, , , ].
  • Inhibiting tumor growth in solid tumors: Sabutoclax has shown efficacy in preclinical models of prostate cancer [, ], oral squamous cell carcinoma [], pancreatic cancer [], and melanoma [], inducing apoptosis and reducing tumor growth.
  • Enhancing other therapies: Sabutoclax has demonstrated synergistic effects when combined with other anti-cancer agents, such as chemotherapy drugs like docetaxel [] and targeted therapies like mda-7/IL-24 [].
  • Eliminating cancer stem cells: Sabutoclax effectively targets and eliminates cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis, in various cancer types, including breast cancer [, , ].
  • Modulating tumor microenvironment: Studies suggest that Sabutoclax can influence the tumor microenvironment by modulating the expression of certain chemokines, such as CXCL12, potentially impacting tumor progression and response to therapy [].
  • Potential use in photodynamic therapy: Research indicates that incorporating Sabutoclax into nanocarriers designed for photodynamic therapy can enhance treatment efficacy. Its ability to inhibit Bcl-2 and promote apoptosis complements the oxidative damage induced by photodynamic therapy [, ].

Gossypol

  • Relevance: Gossypol serves as the original scaffold from which Sabutoclax was derived through rational drug design. [ [] ] This involved modifying Gossypol's structure to enhance its potency, selectivity, and reduce its toxicity. Sabutoclax, an optically pure isomer of Apogossypol, exhibits superior efficacy and reduced toxicity compared to Gossypol. [ [] ]

Apogossypol

  • Relevance: Sabutoclax, a derivative of Apogossypol, exhibits potent antitumor activity against various human tumors. [ [] ] The structural modifications in Sabutoclax, compared to Apogossypol, contribute to its increased potency and broader spectrum of activity against BCL-2 family members. [ [] ]

ABT-737

  • Compound Description: ABT-737 is a potent and selective inhibitor of BCL-2, BCL-XL, and BCL-W, but not MCL-1. [ [] ] It belongs to the class of BH3 mimetics and induces apoptosis by antagonizing the anti-apoptotic activity of these proteins.
  • Relevance: ABT-737 serves as a comparator to Sabutoclax in several studies, highlighting the importance of targeting MCL-1. While ABT-737 effectively inhibits BCL-2, BCL-XL, and BCL-W, its lack of activity against MCL-1 limits its efficacy in certain cancers where MCL-1 plays a dominant role in survival. Sabutoclax, on the other hand, inhibits MCL-1 in addition to other anti-apoptotic BCL-2 family proteins, providing a broader spectrum of activity and potentially overcoming resistance mechanisms. [ [] , [] , [] , [] ]

Venetoclax (ABT-199)

  • Relevance: While Venetoclax demonstrates impressive efficacy in specific hematologic malignancies, its selective inhibition of BCL-2 might limit its application in other cancers where MCL-1 plays a more significant role in survival and resistance. Sabutoclax, being a pan-BCL2 inhibitor, targets a broader range of anti-apoptotic proteins, including MCL-1, potentially offering therapeutic advantages in cancers where MCL-1 overexpression drives resistance to selective BCL-2 inhibitors. [ [] ]

TW-37

  • Relevance: TW-37 is often mentioned alongside Sabutoclax in studies exploring the therapeutic potential of BH3 mimetics for treating solid tumors and hematological malignancies. They both belong to the same class of inhibitors targeting the BCL-2 family, but their specificities and potencies against different family members may vary, making them suitable for different contexts and cancer types. [ [] ]

Obatoclax

    MIM1

    • Relevance: MIM1's high specificity for MCL-1 makes it a valuable tool to validate the role of MCL-1 in various cancer models and explore its potential as a therapeutic target. [ [] ] Similar to MIM1, Sabutoclax also exhibits inhibitory activity against MCL-1, which is crucial for its efficacy in MCL-1 dependent cancers, as highlighted in the research papers.

    BI-112D1

    • Relevance: The research paper specifically compares the impact of BI-112D1 and Sabutoclax on mitochondrial fragmentation and apoptosis, suggesting that both compounds, while potentially targeting MCL-1, might also affect mitochondrial dynamics independently of their pro-apoptotic effects. [ [] , [] ] This finding implies that both compounds may have additional, unexplored mechanisms of action beyond their interaction with the BCL-2 family.

    HA14-1

    • Relevance: The research paper uses HA14-1 as a comparator to Sabutoclax and ABT-737 in platelet studies. [ [] ] The findings highlight distinct mechanisms of action, indicating that although HA14-1 has been proposed as a BH3 mimetic, it does not behave like a classic BH3 mimetic in platelets, unlike Sabutoclax.

    AT-101

    • Relevance: AT-101 serves as a comparator to Sabutoclax in studies exploring their effects on CXCL12 expression. [ [] ] The research suggests that both AT-101 and Sabutoclax can suppress CXCL12 expression, but potentially through different mechanisms. While both compounds exhibit BH3 mimetic properties, AT-101's iron chelating activity seems to be the primary driver of CXCL12 suppression.

    Properties

    CAS Number

    1228108-65-3

    Product Name

    Sabutoclax

    IUPAC Name

    2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide

    Molecular Formula

    C42H40N2O8

    Molecular Weight

    700.8 g/mol

    InChI

    InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1

    InChI Key

    RAYNZUHYMMLQQA-ZEQRLZLVSA-N

    SMILES

    CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6

    Solubility

    Soluble in DMSO

    Synonyms

    Sabutoclax; BI-97C1; BI 97C1; BI97C1.

    Canonical SMILES

    CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6

    Isomeric SMILES

    CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.